2-fluoro-6-{[2-(1H-indol-3-yl)ethyl]amino}benzenecarbonitrile
CAS No.: 691858-22-7
Cat. No.: VC4154607
Molecular Formula: C17H14FN3
Molecular Weight: 279.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 691858-22-7 |
|---|---|
| Molecular Formula | C17H14FN3 |
| Molecular Weight | 279.318 |
| IUPAC Name | 2-fluoro-6-[2-(1H-indol-3-yl)ethylamino]benzonitrile |
| Standard InChI | InChI=1S/C17H14FN3/c18-15-5-3-7-17(14(15)10-19)20-9-8-12-11-21-16-6-2-1-4-13(12)16/h1-7,11,20-21H,8-9H2 |
| Standard InChI Key | OQPJRSFOJFWXDA-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C(=CC=C3)F)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a fluorinated benzonitrile core linked to an indole ethylamine side chain. The benzene ring is substituted with a fluorine atom at position 2 and a nitrile group at position 6, while the aminoethylindole moiety connects via a secondary amine (Figure 1). This configuration confers both lipophilic (indole, fluorine) and polar (nitrile, amine) properties, critical for membrane permeability and target binding .
Table 1: Key Chemical Properties
Physicochemical Characteristics
While solubility data remain undisclosed, the compound’s logP (calculated) of 3.2 suggests moderate lipophilicity, favoring blood-brain barrier penetration. The fluorine atom enhances metabolic stability by resisting oxidative degradation, while the nitrile group may engage in hydrogen bonding with biological targets .
Synthesis and Manufacturing
General Synthetic Route
Industrial synthesis involves multi-step organic reactions, typically starting with:
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Fluorobenzene Functionalization: Introduction of the nitrile group via Rosenmund-von Braun reaction or nucleophilic substitution.
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Indole-Ethylamine Preparation: Tryptamine derivatives are synthesized through Fischer indole synthesis or modified Skraup reactions .
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Coupling Reaction: The amine group of the indole-ethylamine intermediate reacts with the fluorinated benzonitrile scaffold under Buchwald-Hartwig amination conditions .
Table 2: Industrial Synthesis Specifications
| Parameter | Details | Source |
|---|---|---|
| Purity | ≥97% (MolCore), 90% (Key Organics) | |
| Key Intermediate | 2-Fluoro-6-hydroxybenzonitrile (CAS 140675-43-0) | |
| Yield Optimization | Palladium-catalyzed cross-coupling |
Scalability Challenges
Large-scale production faces hurdles in controlling regioselectivity during fluorination and minimizing byproducts in the amination step. MolCore reports ISO-certified manufacturing with batch-to-batch consistency ≤2% variance .
Biological Activity and Mechanism
Putative Targets
Structural analogs demonstrate affinity for:
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Serotonin Receptors (5-HT): The indole moiety mimics tryptamine, suggesting activity at 5-HT1A/2A subtypes.
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Kinase Enzymes: Nitrile groups often act as electrophiles in ATP-binding pockets (e.g., JAK2, EGFR) .
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Monoamine Oxidase (MAO): Fluorinated aromatics inhibit MAO-B in Parkinson’s disease models.
Pharmacological Applications
Central Nervous System (CNS) Disorders
The molecule’s ability to cross the blood-brain barrier makes it a candidate for:
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Depression: 5-HT receptor modulation enhances synaptic serotonin levels.
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Neurodegeneration: MAO-B inhibition reduces oxidative stress in Parkinson’s models .
Oncology
Kinase inhibition potential aligns with targeted cancer therapies:
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Myeloproliferative Neoplasms: JAK2 inhibitors treat polycythemia vera .
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Lung Cancer: EGFR tyrosine kinase inhibitors address non-small cell lung carcinoma .
| Hazard Code | Risk Statement | Precautionary Measure | Source |
|---|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion | |
| H312 | Harmful in contact with skin | Wear protective gloves | |
| H332 | Harmful if inhaled | Use respiratory protection |
Storage requires airtight containers at 2–8°C, with shelf-life stability ≥24 months . Industrial handling mandates fume hoods and nitrile gloves due to the compound’s moderate acute toxicity (LD oral rat = 320 mg/kg, estimated) .
Future Directions
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